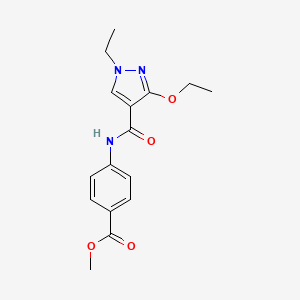

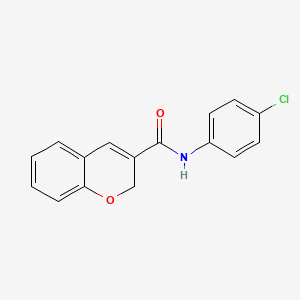

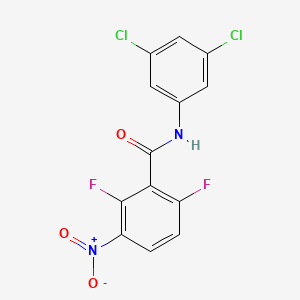

![molecular formula C18H13ClFN3O3S B2508864 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide CAS No. 681265-98-5](/img/structure/B2508864.png)

2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a heterocyclic derivative that is likely to possess a complex structure due to the presence of multiple substituents and functional groups. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrazole moiety and chloro-fluoro substituted benzamide.

Synthesis Analysis

The synthesis of related pyrazoline derivatives is described in the first paper, where 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides are used as starting materials. These starting materials are prepared from 5-chloroanisic acid. The synthesis involves the reaction of these compounds with methylhydrazine or phenylhydrazine to afford benzamides. Further reaction with hydrazine hydrate in dioxane yields pyrazoline derivatives, which can be acetylated to produce N-acetyl analogues. Secondary amines and paraformaldehyde are used to synthesize N-substituted pyrazoline derivatives .

Molecular Structure Analysis

The molecular structure of the compound is expected to be characterized by the presence of a pyrazol-3-yl group attached to a benzamide moiety, with additional substituents such as chloro and fluoro groups. The structure is likely to be confirmed by chemical and spectroscopic evidence, as is the case with the compounds synthesized in the first paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acylation, substitution, and cyclization reactions. The acryloyl derivatives are reacted with hydrazine to form pyrazoline derivatives, which can undergo further chemical modifications such as acetylation and N-substitution with secondary amines . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles with electron-withdrawing groups such as chloro and fluoro. These properties may include moderate to high stability, potential biological activity due to the presence of the pyrazole moiety, and solubility characteristics influenced by the substituents present on the benzamide and pyrazole rings .

The second paper discusses the synthesis of a different chloro-fluoro substituted pyrazole derivative, which serves as a key intermediate in the production of herbicides. The synthesis involves oxidation and hydrolysis steps, with a total yield of 71.6% . Although this paper does not directly relate to the compound of interest, it provides insight into the synthetic routes and challenges associated with chloro-fluoro substituted heterocycles.

Scientific Research Applications

Anti-Cancer Activity

Fluoro substituted benzo and benzothieno compounds have been studied for their anti-cancer activities. Specifically, compounds showing structural similarities to the given molecule have been tested against various cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibited anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, suggesting potential applications in cancer therapy (Hammam et al., 2005).

Antiviral and Cytotoxic Activities

Compounds with pyrazole and isoxazole bases have shown antiviral activities against Herpes simplex virus type-1 (HSV-1) and exhibited cytotoxic activities. This points to potential research applications in developing antiviral agents and studying their mechanisms of action (Dawood et al., 2011).

Anti-inflammatory Activities

Studies on substituted pyrazole derivatives have revealed significant anti-inflammatory activities. This suggests that structurally similar compounds to 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide could be explored for their potential applications in treating inflammatory diseases (Abdulla et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial analogs. These studies highlight the compound's potential application in developing new antimicrobial agents, particularly those with enhanced activity due to the presence of fluorine atoms (Desai et al., 2013).

Peripheral Benzodiazepine Receptor Studies

Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized for studying peripheral benzodiazepine receptors (PBRs), indicating their use in research related to neurodegenerative disorders and the development of imaging agents for PBR expression (Fookes et al., 2008).

Future Directions

properties

IUPAC Name |

2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJNGGQMIKNCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

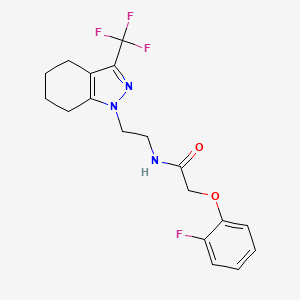

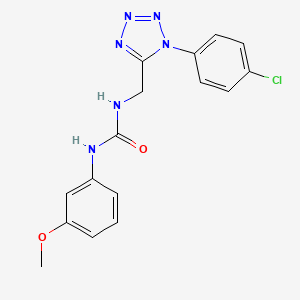

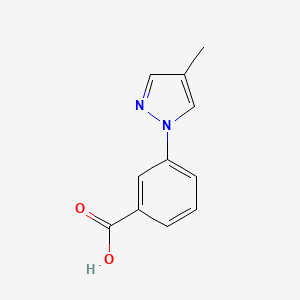

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

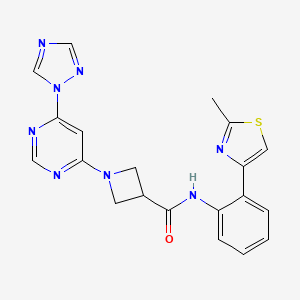

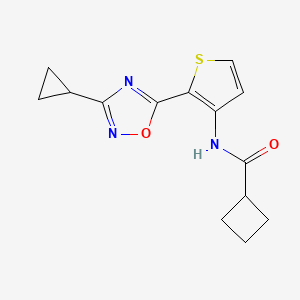

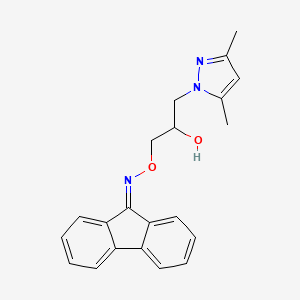

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

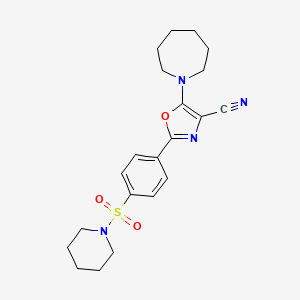

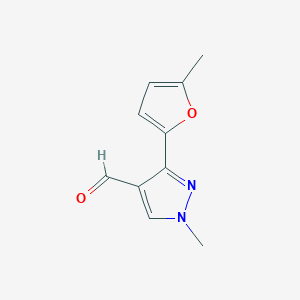

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)